molecular formula C6H13NO B8088213 (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol

Cat. No.: B8088213
M. Wt: 115.17 g/mol
InChI Key: CSZHCNQZSJKZPA-RITPCOANSA-N
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Description

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol is a chiral pyrrolidine derivative featuring a methyl group at the 2-position and a hydroxymethyl group at the 3-position of the five-membered ring. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol), and the (2R,3R) stereochemistry confers distinct spatial and electronic properties critical for interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis . This compound is structurally related to bioactive pyrrolidine derivatives, which are common motifs in pharmaceuticals and agrochemicals due to their conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

[(2R,3R)-2-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHCNQZSJKZPA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: undergoes various types of reactions:

  • Oxidation: Oxidation of the secondary alcohol group can yield the corresponding ketone or carboxylic acid.

  • Reduction: Further reduction can lead to the formation of the corresponding amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

  • Common Reagents and Conditions: Reagents such as chromic acid (H2CrO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.

  • Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted derivatives.

Scientific Research Applications

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is utilized in the development of drugs targeting various diseases, including neurological disorders and cardiovascular conditions.

  • Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, metabolism, or neurotransmission.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Position) Stereochemistry Molecular Formula Key Differences vs. Target Compound
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol Methyl (C2), OH (C3) (2R,3R) C₆H₁₃NO Reference compound
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Methyl (C4), OH (C3) (3R,4R) C₆H₁₃NO Methyl shifted to C4; altered stereochemistry
(2,5-Di(pyridin-2-yl)pyrrolidin-3-yl)methanol Pyridyl (C2, C5), OH (C3) Not specified C₁₅H₁₇N₃O Aromatic pyridyl groups enhance π-stacking
(R)-3-Pyrrolidinemethanol OH (C3) (R) at C3 C₅H₁₁NO Lacks C2 methyl; simpler structure
cis-(2-Methyl-pyrrolidin-3-yl)-methanol Methyl (C2), OH (C3) Cis (relative) C₆H₁₃NO Same substituents but undefined absolute stereochemistry
Key Observations:
  • Stereochemistry : The (2R,3R) configuration in the target compound contrasts with (3R,4R) in , leading to divergent spatial arrangements of functional groups.
  • Aromatic vs. Aliphatic Groups : Pyridyl-substituted analogs (e.g., ) introduce aromaticity, enhancing solubility in polar solvents and enabling π-π interactions absent in the aliphatic target compound.
Table 2: Comparative Properties
Property (2R,3R)-Target Compound ((3R,4R)-4-Methyl Analog) (2,5-Di(pyridyl) Analog)
Water Solubility Moderate (polar OH) Lower (C4 methyl increases hydrophobicity) High (pyridyl enhances polarity)
Lipophilicity (LogP) ~0.5 (estimated) ~1.2 ~-0.8
Bioactivity Potential CNS activity Unreported Antiviral (e.g., oxadiazole derivatives)
Notes:
  • The target compound’s hydroxymethyl group enhances hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors.
  • Pyridyl-containing analogs (e.g., ) exhibit antiviral activity, as seen in oxadiazole derivatives targeting viral proteases .

Biological Activity

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol, a compound with the molecular formula C6H13NO, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its structural formula can be represented as follows:

C6H13NO\text{C}_6\text{H}_{13}\text{NO}

Table 1: Structural Characteristics

PropertyValue
Molecular Weight113.17 g/mol
Melting PointNot available
SolubilitySoluble in water
LogPNot specified

Antiviral Activity

Research indicates that derivatives of pyrrolidine, including (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol, exhibit promising antiviral properties. Specifically, studies have shown that such compounds can act as inhibitors of HIV-1 protease, an essential enzyme for viral replication.

Inhibitors containing pyrrolidinone structures have demonstrated significant potency against HIV-1 protease with Ki values in the low nanomolar range. For instance, one study reported an inhibitor with a Ki of 99 pM, suggesting that modifications to the pyrrolidine structure can enhance antiviral efficacy significantly .

Anticancer Potential

The compound's biological activity extends to anticancer properties. Pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with growth and survival.

Case Study: Antileukemic Activity

One notable case study focused on the antileukemic effects of similar pyrrolidine derivatives. The study revealed that these compounds could inhibit protein synthesis at the ribosomal level, leading to reduced viability of leukemia cells . This suggests that (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol may possess similar properties worth exploring.

Neuroprotective Effects

Emerging evidence suggests that pyrrolidine derivatives may also exhibit neuroprotective effects. Research indicates that certain compounds can modulate neurotransmitter systems and provide protection against neurodegenerative processes. The exact mechanisms remain under investigation but may involve antioxidant properties or modulation of neuroinflammatory responses.

The biological activities of (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol are likely mediated through several mechanisms:

  • Enzyme Inhibition : As noted in antiviral studies, the compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Potential antioxidant properties could protect cells from oxidative stress.
MechanismDescription
Enzyme InhibitionInhibition of HIV-1 protease and other enzymes
Cell Signaling ModulationAlteration of pathways involved in cell survival
Antioxidant ActivityProtection against oxidative stress

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